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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-6-amine

Cat. No.: B1590699

CAS Number: 57786-34-2 Molecular Formula: CsHoaNO Molecular Weight: 135.16 g/mol

Introduction

2,3-Dihydrobenzofuran-6-amine, also known as 6-amino-2,3-dihydrobenzofuran, is a
heterocyclic aromatic amine that serves as a valuable and versatile building block in synthetic
organic chemistry. Its unique structural framework, featuring a bicyclic system with a fused
dihydrofuran and benzene ring, coupled with a reactive primary amine, makes it a key
intermediate in the development of a wide range of functional molecules. This guide provides a
comprehensive overview of its synthesis, properties, and applications, with a focus on its role in
medicinal chemistry and drug discovery for researchers, scientists, and professionals in the
field.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure” in medicinal
chemistry, as it is a core component in numerous biologically active natural products and
synthetic compounds.[1][2] The strategic placement of an amino group at the 6-position offers a
crucial vector for chemical modification and elaboration, enabling the exploration of structure-
activity relationships (SAR) in drug design.

Physicochemical and Spectroscopic Properties

While experimentally determined physicochemical properties are not extensively published,
predicted values provide a useful baseline for handling and reaction planning.
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Table 1: Predicted Physicochemical Properties

Property Value Source
Boiling Point 275.5+29.0 °C

Density 1.208 £ 0.06 g/cm3

pKa (Conjugate Acid) 4.61 £0.20

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of 2,3-
Dihydrobenzofuran-6-amine. While a definitive, published spectrum for this specific
compound is not readily available, data from the parent 2,3-dihydrobenzofuran and closely
related analogs allow for a reliable prediction of its spectral features.

H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct
signals for the aromatic and aliphatic protons.

e Aromatic Protons (C4-H, C5-H, C7-H): These would appear in the aromatic region (approx.
6.5-7.0 ppm). The proton at C7, adjacent to the oxygen, would likely be the most upfield. The
protons at C5 and C4 would show coupling to each other.

o Methylene Protons (C2-Hz): A triplet around 4.5 ppm, coupled to the C3 protons.
o Methylene Protons (C3-Hz): A triplet around 3.2 ppm, coupled to the C2 protons.

» Amine Protons (NH2): A broad singlet, the chemical shift of which would be dependent on the
solvent and concentration.

13C NMR Spectroscopy (Predicted): The carbon spectrum would provide key information on the
carbon framework.

e Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-160 ppm).
The carbons attached to the oxygen (C7a) and the amine (C6) would have characteristic
shifts.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1590699?utm_src=pdf-body
https://www.benchchem.com/product/b1590699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Aliphatic Carbons: The C2 carbon, being adjacent to the oxygen, would be downfield
(approx. 71 ppm) compared to the C3 carbon (approx. 29 ppm).

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

N-H Stretching: A pair of bands in the region of 3300-3500 cm~* characteristic of a primary
amine.

C-N Stretching: Around 1250-1350 cm™1.

C-O-C Stretching: Asymmetric and symmetric stretches for the ether linkage.

Aromatic C-H and C=C Stretching: In their respective characteristic regions.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to
show a prominent molecular ion peak (M*) at m/z = 135. Fragmentation would likely involve the
loss of elements from the dihydrofuran ring.

Synthesis and Reaction Chemistry

A common and logical synthetic pathway to 2,3-Dihydrobenzofuran-6-amine involves a two-
step process starting from 2,3-dihydrobenzofuran: regioselective nitration followed by reduction
of the nitro intermediate. This approach is a standard strategy for introducing an amino group
onto an aromatic ring that is not sufficiently activated for direct amination.

Workflow for the Synthesis of 2,3-Dihydrobenzofuran-6-

amine
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Caption: Synthetic workflow from 2,3-dihydrobenzofuran to 2,3-dihydrobenzofuran-6-amine.

Detailed Experimental Protocol (lllustrative)

Step 1: Synthesis of 6-Nitro-2,3-dihydrobenzofuran

Causality: The nitration of benzofuran derivatives is a well-established method. The use of a
mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO2%),
which is necessary for the electrophilic aromatic substitution reaction. The 6-position is a likely
site for substitution due to the directing effects of the heterocyclic ring.

e Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,3-
dihydrobenzofuran dropwise while maintaining the temperature.

» Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated
sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not
exceed 10 °C.
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e Reaction Monitoring: The reaction is stirred at a low temperature and monitored by Thin
Layer Chromatography (TLC) until the starting material is consumed.

o Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the
precipitation of the crude nitro product.

 Purification: The precipitate is collected by filtration, washed with cold water until neutral, and
then purified by recrystallization or column chromatography to yield 6-nitro-2,3-
dihydrobenzofuran.

Step 2: Synthesis of 2,3-Dihydrobenzofuran-6-amine

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental
transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C)
is a clean and efficient method. Alternatively, metal-acid systems like tin(ll) chloride in
hydrochloric acid can be used, which are particularly effective for nitro group reductions.

o Reaction Setup: Dissolve 6-nitro-2,3-dihydrobenzofuran in a suitable solvent such as ethanol
or ethyl acetate.

o Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

e Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a
Parr hydrogenator) and stirred vigorously at room temperature.

o Reaction Monitoring: The progress of the reaction is monitored by TLC. The disappearance
of the nitro compound and the appearance of the more polar amine product (which can be
visualized with a suitable stain like ninhydrin) indicates completion.

o Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then
concentrated under reduced pressure.

 Purification: The resulting crude amine can be purified by column chromatography or by
forming a hydrochloride salt, which can be recrystallized and then neutralized to provide the
pure free amine.

Applications in Drug Discovery and Agrochemicals
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2,3-Dihydrobenzofuran-6-amine serves as a key precursor for the synthesis of more complex
molecules with a wide range of biological activities.[2] The amino group provides a convenient
handle for derivatization, allowing for its incorporation into larger molecular frameworks through
amide bond formation, alkylation, or participation in cyclization reactions.

As a Scaffold for Bioactive Compounds

The 2,3-dihydrobenzofuran nucleus is present in compounds investigated for various
therapeutic areas, including:

« Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-
inflammatory properties.[3]

o Anticancer Agents: The benzofuran scaffold is a component of compounds with cytotoxic
activity against various cancer cell lines.[4]

o Central Nervous System (CNS) Agents: While derivatives like 5-APB and 6-APB (5- and 6-
(2-aminopropyl)-2,3-dihydrobenzofuran) have been explored as psychoactive substances,
the core scaffold is of interest for developing ligands for various CNS targets.

Logical Flow of Derivatization for SAR Studies
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Caption: Derivatization strategies for 2,3-dihydrobenzofuran-6-amine in medicinal chemistry.

Use in Agrochemicals
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The structural motifs present in 2,3-dihydrobenzofuran-6-amine are also relevant in the
agrochemical industry. It can be used as a precursor for the synthesis of novel pesticides and
herbicides. The inherent biological activity of the dihydrobenzofuran core can be modulated
through derivatization of the amino group to develop compounds with specific activities against
agricultural pests or weeds.

Safety and Handling

As a professional research chemical, 2,3-Dihydrobenzofuran-6-amine should be handled with
appropriate safety precautions in a well-ventilated laboratory fume hood.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

« Inhalation: Avoid inhaling dust or vapors.

» Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

» Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials
such as strong oxidizing agents.

Conclusion

2,3-Dihydrobenzofuran-6-amine is a strategically important chemical intermediate whose
value lies in its combination of a privileged heterocyclic scaffold and a synthetically versatile
amino group. Its role as a building block in the synthesis of potential therapeutic agents and
agrochemicals underscores its significance in modern chemical research. This guide has
provided a technical framework for its synthesis, characterization, and application, offering a
foundation for researchers to leverage this compound in the design and discovery of new
bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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